3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and are often used in medicinal chemistry and material science. This particular compound features a benzene ring fused to an oxazine ring, with ethyl and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylphenylamine with 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler oxazine compound with similar structural features.
Morpholine: Another heterocyclic compound with a similar ring structure but different substituents.
4H-Benzo[d][1,3]oxazine: A related compound with a different arrangement of atoms in the ring.
Uniqueness
3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C17H19NO/c1-3-13-5-7-14(8-6-13)16-11-19-17-10-12(2)4-9-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3 |
InChI Key |
ZNRJAJBILDIMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)C |
Origin of Product |
United States |
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